molecular formula C18H19NO2 B12555224 Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- CAS No. 146256-36-2

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl-

Cat. No.: B12555224
CAS No.: 146256-36-2
M. Wt: 281.3 g/mol
InChI Key: XTDSDUJILPJDKV-UHFFFAOYSA-N
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Description

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- is an organic compound with the molecular formula C16H15NO2 It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . This reaction results in the formation of the desired compound through the formation of an amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

146256-36-2

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C18H19NO2/c1-18(2,3)17(21)19-15-11-9-14(10-12-15)16(20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21)

InChI Key

XTDSDUJILPJDKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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